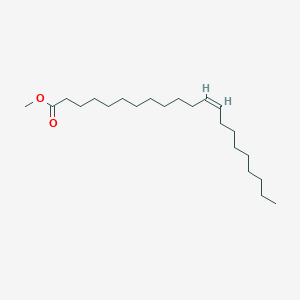

delta 12 cis Heneicosenoic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Delta 12 cis Heneicosenoic acid methyl ester is a long-chain fatty acid ester with the molecular formula C22H42O2. It is a derivative of heneicosenoic acid, where the carboxylic acid group is esterified with methanol. This compound is known for its unique structural properties, which include a cis double bond at the 12th carbon position in the fatty acid chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Delta 12 cis Heneicosenoic acid methyl ester can be synthesized through the esterification of delta 12 cis heneicosenoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the pure ester product.

Analyse Chemischer Reaktionen

Types of Reactions

Delta 12 cis Heneicosenoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The double bond in the fatty acid chain can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Alcohols

Substitution: Carboxylic acids, methanol

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

Delta 12 cis heneicosenoic acid methyl ester is characterized by its long carbon chain and a cis double bond at the 12th position. It is part of the fatty acid methyl esters (FAMEs) category, which are commonly analyzed in various biological and environmental samples. Its molecular structure allows it to participate in various biochemical processes and analytical techniques.

Lipid Analysis

One of the primary applications of this compound is in lipid analysis. FAMEs are essential for the characterization of fatty acids due to their improved volatility and stability compared to their free acid counterparts. The conversion of fatty acids to their methyl esters facilitates gas chromatography (GC) analysis, allowing for the separation and quantification of fatty acids based on their chain length and degree of unsaturation .

Table 1: Comparison of Fatty Acid Analysis Techniques

| Technique | Description | Advantages |

|---|---|---|

| Gas Chromatography (GC) | Utilizes FAMEs for separation and quantification | High resolution, fast analysis |

| Liquid Chromatography (LC) | Suitable for polar compounds without derivatization | Direct analysis possible |

| Mass Spectrometry (MS) | Provides structural information on fatty acids | High sensitivity and specificity |

Internal Standard in Chromatography

This compound is often used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of fatty acids in complex matrices such as dairy products and fish . Its known concentration allows researchers to calibrate their measurements accurately, ensuring reliable results.

Biochemical Studies

The compound has been implicated in various biochemical studies, particularly those examining lipid metabolism and its effects on health. For instance, research has shown that specific fatty acid profiles can influence metabolic pathways related to inflammation and cardiovascular health . this compound may serve as a biomarker for certain physiological conditions or dietary influences.

Case Study: Impact on Bone Metabolism

A study investigated the relationship between serum fatty acid contents, including this compound, and bone metabolism in monogastric mammals. The findings suggested that dietary modifications leading to altered fatty acid profiles could significantly impact bone health, highlighting the importance of this compound in nutritional studies .

Environmental Monitoring

In environmental sciences, this compound can be utilized to trace organic pollutants or assess the quality of aquatic environments. Its presence or absence can indicate changes in ecosystem health or the impact of anthropogenic activities on lipid profiles within aquatic organisms .

Wirkmechanismus

The mechanism of action of delta 12 cis Heneicosenoic acid methyl ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function. The cis double bond in the fatty acid chain introduces a kink, which affects the packing of lipid molecules and can modulate membrane-associated processes. Additionally, its metabolites may interact with specific molecular targets and signaling pathways, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl heneicosanoate: A saturated fatty acid ester with no double bonds.

Methyl cis-11-eicosenoate: A similar unsaturated fatty acid ester with a double bond at the 11th carbon position.

Methyl stearate: A saturated fatty acid ester with 18 carbon atoms.

Uniqueness

Delta 12 cis Heneicosenoic acid methyl ester is unique due to the presence of a cis double bond at the 12th carbon position, which distinguishes it from other long-chain fatty acid esters. This structural feature imparts specific physical and chemical properties, making it valuable for various research and industrial applications.

Biologische Aktivität

Delta 12 cis Heneicosenoic acid methyl ester (C21H40O2) is a long-chain unsaturated fatty acid methyl ester that has garnered attention for its potential biological activities. This compound is a methyl ester of heneicosenoic acid, which is characterized by its unique structure and potential health benefits. This article reviews the biological activity of this compound, focusing on its effects on cellular processes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a monounsaturated fatty acid. Its molecular structure includes:

- Carbon Chain : 21 carbon atoms with one double bond at the 12th position.

- Functional Group : Methyl ester group (-COOCH3).

The compound's properties influence its solubility, permeability, and interaction with biological membranes, which are critical for its biological activity.

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. In vitro studies have shown that it can modulate the production of pro-inflammatory cytokines, suggesting a role in reducing inflammation in various tissues.

- Case Study : A study involving adipose tissue samples demonstrated that fatty acids, including this compound, influenced the expression of inflammatory markers. The results indicated a significant reduction in cytokine levels when treated with this compound, highlighting its potential as an anti-inflammatory agent .

Lipid Metabolism

The compound also appears to play a role in lipid metabolism. Its incorporation into cell membranes can affect membrane fluidity and functionality, which is crucial for cellular signaling and metabolic processes.

- Research Findings : In a study examining the fatty acid composition of different tissues, delta 12 cis Heneicosenoic acid was found to be present in significant quantities in certain adipose tissues. This suggests that it may influence lipid storage and mobilization .

Antioxidant Activity

Emerging evidence suggests that this compound possesses antioxidant properties. It may help mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.

- Experimental Data : In cell culture experiments, the addition of this fatty acid methyl ester led to increased levels of endogenous antioxidants, indicating a protective effect against oxidative damage .

Tables of Biological Effects

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Cell Signaling Pathways : The compound may interact with receptors involved in inflammation and metabolism.

- Influence on Gene Expression : It can alter the expression of genes related to lipid metabolism and inflammatory responses.

- Membrane Fluidity : By incorporating into cell membranes, it affects the physical properties of membranes, which can influence various cellular functions.

Eigenschaften

IUPAC Name |

methyl (Z)-henicos-12-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h10-11H,3-9,12-21H2,1-2H3/b11-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLFWYPHJIFFGY-KHPPLWFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.